7-Quinazolinol, 5-chloro-
Description
Historical Context of Quinazoline (B50416) and Quinazolinol Scaffolds in Medicinal Chemistry
The quinazoline scaffold is a cornerstone in the history of medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets. The first quinazoline derivative was synthesized in 1869, and since then, this heterocyclic system has been a fertile ground for the development of therapeutic agents. researchgate.netnih.gov
The versatility of the quinazoline ring system has led to the discovery and synthesis of numerous compounds with a broad spectrum of pharmacological activities. nih.gov These include applications as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive agents. nih.gov The oxidized form, quinazolinone, is also a key component in over 150 naturally occurring alkaloids and numerous synthetic drugs, further cementing the scaffold's importance. nih.gov The stability of the quinazolinone nucleus has encouraged researchers to introduce various bioactive moieties to create new potential medicinal agents. nih.gov
Significance of Halogenation in Heterocyclic Compound Research
The introduction of halogen atoms, such as chlorine, into bioactive molecules is a well-established and powerful strategy in drug discovery. nih.govnih.gov Halogenation can significantly alter a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net The incorporation of a chlorine atom can enhance a molecule's ability to cross cell membranes and can block sites of metabolic degradation, thereby improving its pharmacokinetic profile. organic-chemistry.org
Furthermore, chlorine atoms can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in a biological target, which can contribute favorably to the stability of the drug-target complex. nih.gov This "magic chloro effect" has been credited with profoundly improving the efficacy of many drugs. tcichemicals.com The strategic placement of halogens on a heterocyclic core, like quinazoline, is therefore a key technique for optimizing lead compounds into potent and selective drug candidates. nih.gov
Rationale for Focused Research on 7-Quinazolinol, 5-chloro- Derivatives
The focused research on derivatives of 7-Quinazolinol, 5-chloro- is driven by a logical combination of the factors outlined above. The quinazolinol scaffold provides a proven, biologically active framework. The addition of a chlorine atom at the 5-position and a hydroxyl group at the 7-position is a targeted modification intended to enhance its therapeutic potential.
Structure-activity relationship studies of quinazolinone derivatives have revealed that the presence of a halogen atom at certain positions can improve antimicrobial and other biological activities. nih.gov For instance, research on related compounds like 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has demonstrated significant biological effects, including neurotoxicity and antifungal properties, underscoring the impact of halogenation on the 8-hydroxyquinoline (B1678124) core, a close structural relative of quinazolinol. nih.govmdpi.com The synthesis of various 7-chloro-quinazolinone derivatives for evaluation as antibacterial and analgesic agents further highlights the perceived value of this substitution pattern. gsconlinepress.com Therefore, the rationale for investigating 7-Quinazolinol, 5-chloro- is to create novel molecules that leverage the foundational bioactivity of the quinazoline nucleus with the property-enhancing effects of strategic halogenation.
Overview of Research Areas in Quinazolinol Chemistry
The chemistry of quinazolinols and their derivatives is being explored across several key research areas, mirroring the broad therapeutic applications of the parent quinazoline scaffold. The primary areas of investigation include:
Antimicrobial and Antifungal Activity: A significant body of research focuses on synthesizing quinazolinone derivatives to combat bacterial and fungal pathogens. nih.govnih.gov Studies have shown that chloro-substituted quinazolinones can exhibit potent activity against various strains of microorganisms. gsconlinepress.com For example, derivatives of 7-chloro-2-methyl-quinazolin-4(3H)-one have been synthesized and tested for their antibacterial effects. gsconlinepress.com
Anticancer Activity: The quinazoline framework is a key component of several approved anticancer drugs. researchgate.net Consequently, the development of new halogenated quinazolinone derivatives as potential anticancer agents is a major focus. Research has explored how different substitutions on the quinazolinone ring affect cytotoxicity against various cancer cell lines. nih.gov
Anti-inflammatory and Analgesic Activity: Quinazolinone derivatives have been reported to possess significant anti-inflammatory and analgesic properties. gsconlinepress.com Research in this area involves synthesizing novel analogues and evaluating their ability to modulate inflammatory pathways.
Neuroprotective and Neuro-related Research: While less common, the structural similarity to compounds like clioquinol, which has been studied in the context of neurodegenerative diseases, suggests a potential, albeit less explored, avenue for quinazolinol research. rsc.orgnih.gov
The following table provides a summary of recent research findings on chloro-substituted quinazolinone derivatives, illustrating the focus of current investigations.
| Compound/Derivative Class | Research Focus | Key Findings |
| 3-Amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Antibacterial Activity | Showed significant activity against Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa with MIC values ranging from 6–9 mg/mL. gsconlinepress.com |
| 7-Chloro-3-(4-fluorophenyl)-2-((5-(substituted amino)-1H-indol-1-yl)methyl) quinazolin-4(3H)-one | Antimicrobial Activity | The presence of a halogen at specific positions is noted to improve antimicrobial activity. nih.gov |
| 6-Chloro-2-(pyridin-4-yl)quinazolin-4(3H)-one | Anticancer Activity | Synthesized as part of a series to evaluate anticancer properties. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloroquinazolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-1-5(12)2-8-6(7)3-10-4-11-8/h1-4,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQHBVHVXGYGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=CN=CN=C21)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801313989 | |
| Record name | 5-Chloro-7-quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185437-37-0 | |
| Record name | 5-Chloro-7-quinazolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=185437-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-7-quinazolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801313989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Advanced Methodologies for 7 Quinazolinol, 5 Chloro Derivatives
Precursor Synthesis Strategies for 5-Chloro-7-hydroxy-substituted Anilines
The cornerstone of synthesizing 5-chloro-7-hydroxy-substituted quinazolinols is the availability of an aniline (B41778) precursor bearing the correct substitution pattern. This section outlines the strategic approaches to obtain these crucial intermediates.
Synthesis of Halogenated Anthranilic Acid Derivatives
A key precursor for the synthesis of the target quinazolinol is 2-amino-4-chloro-6-hydroxybenzoic acid. A plausible and efficient route to this compound begins with the commercially available 3-amino-5-chlorophenol (B1287482). The introduction of a carboxylic acid group ortho to the amino group can be achieved through a carboxylation reaction, such as the Kolbe-Schmitt reaction or its variations.
The Kolbe-Schmitt reaction involves the treatment of a phenoxide with carbon dioxide under pressure and heat. In the case of 3-amino-5-chlorophenol, the sodium or potassium salt would be prepared and subsequently subjected to carboxylation. The regioselectivity of this reaction is influenced by factors such as the counter-ion and temperature. While direct literature on the Kolbe-Schmitt reaction of 3-amino-5-chlorophenol is scarce, studies on the carboxylation of m-aminophenol have shown the formation of 4-amino-2-hydroxybenzoic acid, supporting the feasibility of ortho-carboxylation to the amino group. organic-chemistry.orgresearchgate.net The directing effects of the amino and hydroxyl groups are expected to favor the introduction of the carboxyl group at the C2 position.
An alternative enzymatic approach could also be considered for regioselective carboxylation. Studies have demonstrated the use of o-benzoic acid (de)carboxylases for the specific ortho-carboxylation of various phenolic compounds, offering a green and highly selective method. nih.gov
A general representation of the Kolbe-Schmitt reaction for the synthesis of the target anthranilic acid derivative is presented below:
Reaction Scheme: Synthesis of 2-amino-4-chloro-6-hydroxybenzoic acid
| Step | Reactant | Reagents and Conditions | Product |
| 1 | 3-Amino-5-chlorophenol | 1. NaOH or KOH 2. CO2, High Pressure, Heat | Sodium or Potassium 2-amino-4-chloro-6-hydroxybenzoate |
| 2 | Sodium or Potassium 2-amino-4-chloro-6-hydroxybenzoate | Acid (e.g., H2SO4) | 2-amino-4-chloro-6-hydroxybenzoic acid |
Functional Group Interconversions for Hydroxyl and Halogen Placement
Achieving the specific 5-chloro-7-hydroxy substitution pattern on the aniline precursor often requires a series of functional group interconversions. A common strategy involves starting with a more readily available substituted aniline and introducing the required groups through electrophilic substitution and subsequent transformations.
For instance, starting with m-aminophenol, one could envision a sequence involving halogenation and nitration. The directing effects of the amino and hydroxyl groups would need to be carefully considered to achieve the desired regiochemistry. Subsequent reduction of the nitro group would then yield the desired substituted aniline. However, controlling the regioselectivity of multiple electrophilic substitutions on a highly activated ring can be challenging and may lead to mixtures of isomers.
A more controlled approach involves the synthesis of a precursor like 3-chloro-5-nitrophenol, which can then be reduced to 3-amino-5-chlorophenol. This intermediate serves as a valuable precursor for subsequent carboxylation to form the desired anthranilic acid derivative as described in the previous section.
Cyclization Reactions to Form the Quinazolinol Core
Once the appropriately substituted anthranilic acid or its corresponding amide is in hand, the next critical step is the cyclization to form the quinazolinol ring system. Various methods, from classical thermal condensations to modern catalyzed and microwave-assisted techniques, can be employed.
Classical Niementowski-Type Condensations with Modified Precursors
The Niementowski reaction is a classical and widely used method for the synthesis of 4(3H)-quinazolinones, which can exist in tautomeric equilibrium with 4-hydroxyquinazolines (quinazolinols). This reaction involves the condensation of an anthranilic acid with an amide, typically formamide (B127407), to introduce the C2 carbon and N3 nitrogen of the quinazoline (B50416) ring. acs.org
For the synthesis of 7-Quinazolinol, 5-chloro-, 2-amino-4-chloro-6-hydroxybenzoic acid would be heated with formamide. The reaction generally requires high temperatures and can be performed with or without a solvent. The presence of the electron-donating hydroxyl group on the anthranilic acid may influence the reaction conditions required for efficient cyclization.
General Niementowski Reaction:
| Anthranilic Acid Derivative | Amide | Conditions | Product |
| 2-amino-4-chloro-6-hydroxybenzoic acid | Formamide | Heat (e.g., 150-180 °C) | 5-Chloro-7-hydroxyquinazolin-4(3H)-one |
The mechanism proceeds through the initial formation of an N-acyl anthranilic acid intermediate, which then undergoes cyclodehydration to form the quinazolinone ring.
Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating. cambridge.orgsemanticscholar.orgmdpi.com The Niementowski reaction and related quinazolinone syntheses are particularly amenable to microwave irradiation.
The microwave-assisted synthesis of 5-chloro-7-hydroxyquinazolin-4(3H)-one from 2-amino-4-chloro-6-hydroxybenzoic acid and formamide can significantly reduce the reaction time from hours to minutes. This method often allows for solvent-free conditions, further enhancing its green chemistry credentials.
Microwave-Assisted Niementowski Reaction Conditions:
| Reactants | Catalyst/Support | Power (W) | Time (min) | Yield (%) |
| Substituted Anthranilic Acids + Formamide | None | 100-300 | 5-15 | 70-90 |
| Substituted 2-Halobenzoic Acids + Amidines | Iron Catalyst | 150-400 | 10-30 | 65-95 mdpi.com |
Metal-Catalyzed Cyclization Approaches
In recent years, transition metal-catalyzed reactions have provided highly efficient and versatile methods for the synthesis of quinazolines and quinazolinones. nih.gov Catalysts based on copper, palladium, and rhodium have been successfully employed in various cyclization strategies.
Copper-Catalyzed Cyclizations: Copper catalysts are attractive due to their low cost and versatile reactivity. Copper-catalyzed methods for quinazoline synthesis often involve the coupling of 2-haloanilines or 2-aminobenzylamines with various nitrogen sources, followed by cyclization. organic-chemistry.orgmdpi.comnih.gov For the synthesis of 5-chloro-7-hydroxyquinazolinol derivatives, a potential route could involve the cyclization of a 2-amino-4-chloro-6-hydroxybenzamide with an aldehyde or orthoester in the presence of a copper catalyst.
Palladium-Catalyzed Cyclizations: Palladium catalysis is a powerful tool for C-N and C-C bond formation. Palladium-catalyzed cross-coupling reactions can be employed to construct the quinazoline ring system. For instance, a 2-halo-aniline derivative could be coupled with an amide or nitrile, followed by an intramolecular cyclization. Regioselective palladium-catalyzed cross-coupling reactions of polyhalogenated quinazolines have also been developed, allowing for the late-stage functionalization of the heterocyclic core. nih.gov
Rhodium-Catalyzed Cyclizations: Rhodium catalysts have been utilized in C-H activation/annulation reactions to construct quinazoline and related heterocyclic systems. acs.orgacs.orgrsc.orgresearchgate.netorganic-chemistry.org These methods offer a direct and atom-economical approach to building the quinazoline core from readily available starting materials.
Representative Metal-Catalyzed Quinazolinone Syntheses:
| Catalyst System | Reactants | General Conditions | Product Scope |
| Copper (e.g., CuI, Cu2O) | 2-Halobenzamides + Amines/Amides | Base, Solvent (e.g., DMSO, DMF), Heat | Broad range of substituted quinazolinones |
| Palladium (e.g., Pd(OAc)2) | 2-Haloanilines + Isocyanides/CO | Ligand, Base, Solvent, Heat | Access to diverse functionalized quinazolines |
| Rhodium (e.g., [RhCp*Cl2]2) | Benzamides + Alkynes/Diazo compounds | Oxidant, Solvent, Heat | C-H activation/annulation pathways |
Non-Metal-Catalyzed and Organocatalytic Methods
The synthesis of quinazoline and quinazolinone scaffolds, closely related to 7-Quinazolinol, 5-chloro-, has increasingly benefited from non-metal-catalyzed and organocatalytic approaches. These methods offer sustainable and cost-effective alternatives to traditional metal-catalyzed reactions, often proceeding under milder conditions and with reduced toxicity. nih.gov Organocatalysis, in particular, has emerged as a powerful tool for constructing these heterocyclic systems through various activation modes. nih.govnih.gov
Acid and base catalysis are common strategies in the organocatalytic synthesis of the quinazolinone core. nih.gov For instance, Brønsted acids like p-toluenesulfonic acid (p-TSA) and trifluoroacetic acid (TFA) have been employed to catalyze the cyclization reactions leading to the quinazolinone ring. frontiersin.org Similarly, basic organocatalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethanolamine (B1662121) (TEOA) have proven effective in promoting the synthesis of quinazolinone derivatives. nih.gov These reactions often involve multi-component strategies, combining starting materials like isatoic anhydride, amines, and aldehydes or ketones in a one-pot fashion. nih.govfrontiersin.org The development of these methods aligns with the principles of green chemistry by avoiding heavy metals and often utilizing more environmentally benign solvents and conditions. dntb.gov.ua
| Catalyst Type | Example Catalyst | Application in Quinazolinone Synthesis | Ref. |
| Acid Catalyst | p-Toluenesulfonic acid (p-TSA) | Grinding-assisted synthesis of diverse quinazolinone derivatives. | nih.govfrontiersin.org |
| Acid Catalyst | Trifluoroacetic acid (TFA) | Acid-catalyzed oxidative cyclization for the construction of tetracyclic quinazolinones. | nih.govfrontiersin.org |
| Base Catalyst | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Metal-free oxidative cyclization of 2-fluorobenzaldehydes and 2-aminopyridines. | nih.gov |
| Base Catalyst | Triethanolamine (TEOA) | Domino multi-component strategy for quinazolinone synthesis in an aqueous medium. | nih.gov |
Selective Functionalization of the Quinazolinol Scaffold
The quinazoline core, including that of 5-chloro-7-quinazolinol, is a privileged scaffold in medicinal chemistry. chim.itnih.gov Developing selective protocols to functionalize this heterocycle is crucial for creating structural diversity and modulating biological activity. chim.it Functionalization can be targeted at various positions of the quinazoline ring system, including the benzene (B151609) and pyrimidine (B1678525) rings. Key strategies employed for this purpose include nucleophilic aromatic substitution (SNAr), cross-coupling reactions, selective metalation, and direct C-H functionalization. chim.it The inherent reactivity of the quinazoline ring, with its electron-deficient nature, influences the regioselectivity of these transformations. For example, position 4 is highly susceptible to nucleophilic attack. nih.gov
Introduction of Substituents at Positions 2, 3, and 4 of the Quinazolinol Ring
The introduction of diverse substituents at positions 2, 3, and 4 of the quinazolinol ring is a primary strategy for generating analogues with varied properties. The substitution pattern at these positions significantly influences the molecule's biological profile. nih.gov
Position 4: Due to the electronic properties of the quinazoline nucleus, position 4 is highly reactive towards nucleophilic reagents. nih.gov This allows for the introduction of various functionalities, particularly amino groups, by reacting a suitable precursor (e.g., a 4-chloroquinazoline) with amines. A rhodium-catalyzed ortho-amidation followed by a cyclocondensation sequence represents a mild method to access 4-aminoquinazolines. nih.gov The lipophilicity at the C-4 position is considered important for inhibitory affinity in certain biological targets. nih.gov
Position 2: A wide array of groups, including aryl, heteroaryl, and alkyl moieties, can be introduced at the C-2 position. nih.govnih.gov Copper-catalyzed one-pot tandem reactions involving aldehydes and (2-aminophenyl)methanols provide a practical route to 2-functionalized quinazolines. nih.gov The incorporation of heterocyclic rings like triazole or pyridine (B92270) at this position has been shown to result in compounds with specific biological activities. nih.gov
Position 3: The N-3 position is frequently functionalized, often with aryl or alkyl groups. nih.gov The synthesis of 2,3-disubstituted quinazolinones can be achieved through various methods, including the reaction of benzoxazinone (B8607429) intermediates with primary amines. nih.gov Structure-activity relationship studies have shown that deactivating functional groups at the N-3 position can enhance certain biological effects. nih.gov
Regioselective Hydroxylation and Chlorination Strategies
Regioselective hydroxylation and chlorination are critical functionalization strategies for modifying the quinazolinol scaffold. While specific methods for 5-chloro-7-quinazolinol are not extensively detailed, general principles from related heterocyclic systems like quinolines can provide valuable insights.
Chlorination: The introduction of chlorine atoms can significantly alter the electronic and lipophilic properties of the molecule. For related N-heterocyclic systems like quinoline (B57606) N-oxides, regioselective C2-chlorination has been achieved using reagents such as triphenylphosphine (B44618) (PPh₃) in combination with trichloroacetonitrile (B146778) (Cl₃CCN). researchgate.net Such methods often demonstrate high efficiency and tolerance for various functional groups. researchgate.net For quinolines, copper-mediated C-H bond chlorination at the C5 position has also been reported, highlighting the potential for site-selective halogenation through transition-metal catalysis. acs.org
Hydroxylation: Regioselective hydroxylation can be achieved through several routes. Oxidation of the quinazoline ring itself can lead to hydroxylated products. For example, oxidation of quinazoline in an alkaline medium with potassium permanganate (B83412) (KMnO₄) can yield 3,4-dihydro-4-oxoquinazoline. nih.gov In more complex systems, directed metalation followed by reaction with an oxygen source is a common strategy. For instance, the magnesiation of a quinoline derivative followed by quenching with an electrophilic oxygen source can introduce a hydroxyl group at a specific position. acs.org
Derivatization via C-H Activation Methodologies
Direct C-H activation has become a paramount tool for the derivatization of heterocyclic scaffolds like quinazoline, offering an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. researchgate.netrsc.org This approach allows for the direct formation of C-C, C-N, C-O, and other bonds at positions that might be difficult to access through classical methods. chim.itrsc.org
Transition-metal catalysis, particularly with palladium (Pd), rhodium (Rh), copper (Cu), and cobalt (Co), is central to many C-H functionalization strategies on the quinazoline core. chim.itrsc.orgnih.gov These reactions can be directed by an internal directing group to achieve high regioselectivity. For the quinazoline scaffold, the nitrogen atoms within the ring can act as directing groups to guide the metal catalyst to a specific C-H bond. chim.it
Key C-H activation strategies applicable to the quinazolinol scaffold include:
Arylation and Alkenylation: Palladium-catalyzed direct arylation of electron-deficient heteroarenes is a well-established method. mdpi.com
Amination and Amidation: Rhodium-catalyzed reactions have been developed for the site-selective amination and annulation of quinazolin-4-amines. chim.it
Alkylation: Radical-based C-H functionalization, often initiated by photoredox catalysis, allows for the introduction of alkyl groups. nih.gov
| Metal Catalyst | Reaction Type | Position Functionalized | Ref. |
| Rhodium (Rh) | C-H Activation/Annulation | C-H bond of the quinazoline core adjacent to an aniline moiety | chim.it |
| Copper (Cu) | Dehydrogenative Coupling | C4 position of quinazoline-3-oxide | chim.it |
| Palladium (Pd) | C-H Arylation | C2 position of quinoline-N-oxide (related system) | mdpi.com |
| Cobalt (Co) | C-H Activation/Cycloaddition | Benzene ring of N-sulfinylimines to form quinazolines | nih.gov |
Purification and Isolation Techniques for 7-Quinazolinol, 5-chloro- and Analogues
The purification and isolation of 7-Quinazolinol, 5-chloro- and its derivatives are essential steps to ensure the high purity required for structural analysis and further applications. The choice of technique depends on the physicochemical properties of the target compound, such as its polarity, solubility, and stability.
Chromatography: Column chromatography is the most widely used technique for the purification of quinazoline derivatives. Silica gel is the standard stationary phase, and the mobile phase typically consists of a mixture of nonpolar and polar solvents, such as n-heptane/ethyl acetate (B1210297) or chloroform/methanol. nih.govrsc.org The specific solvent system is optimized to achieve effective separation of the desired product from starting materials, reagents, and byproducts.
Crystallization and Precipitation: Recrystallization is a powerful method for purifying solid compounds. For quinazolinols, which possess both acidic (hydroxyl) and basic (ring nitrogen) functionalities, purification can sometimes be achieved by pH-dependent precipitation. A common strategy for related compounds like 5-chloro-8-hydroxyquinoline (B194070) involves:
Dissolving the crude product in an acidic aqueous solution (e.g., hydrochloric acid) to form a soluble salt. google.compatsnap.com
Treating the solution with activated carbon to remove colored impurities. google.compatsnap.com
Inducing precipitation of the hydrochloride salt, often by adding a chloride salt like sodium chloride. google.compatsnap.com
Isolating the salt by filtration. google.compatsnap.com
Neutralizing a solution of the purified salt to precipitate the final, pure product. google.compatsnap.com
After isolation by filtration or centrifugation, the purified compound is typically dried under vacuum to remove residual solvents. rsc.org
Analytical Methodologies for Structural Elucidation of Novel Derivatives
The unambiguous structural determination of novel 7-Quinazolinol, 5-chloro- derivatives relies on a combination of spectroscopic and analytical techniques. Each method provides specific pieces of information that, when combined, confirm the molecular structure, connectivity, and stereochemistry of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of a molecule. mdpi.comsioc-journal.cn ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to each other (through spin-spin coupling). ¹³C NMR reveals the number and types of carbon atoms. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish the precise connectivity between atoms in complex derivatives.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). nih.govsioc-journal.cn High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. mdpi.com
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. mdpi.com Characteristic absorption bands for O-H (hydroxyl), N-H, C=O (if applicable), C=N, and C-Cl bonds can confirm the presence of key structural features in the quinazolinol derivatives. researchgate.net
X-ray Crystallography: For compounds that can be grown as single crystals, X-ray diffraction analysis provides the most definitive structural proof. mdpi.comsioc-journal.cn It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity and stereochemistry unequivocally.
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimental values are compared with the calculated values for the proposed molecular formula to confirm the compound's purity and elemental composition. sioc-journal.cn
| Technique | Information Provided |
| ¹H and ¹³C NMR | Carbon-hydrogen framework, chemical environment, and connectivity. |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -OH, C=N, C-Cl). |
| X-ray Crystallography | Definitive 3D molecular structure and stereochemistry. |
| Elemental Analysis | Elemental composition and empirical formula. |
Molecular Interactions and Target Engagement of 7 Quinazolinol, 5 Chloro Analogues
Enzyme Inhibition Studies
Derivatives based on the quinazoline (B50416) core have been widely investigated as inhibitors of several key enzyme families implicated in disease pathology, particularly in oncology.
Investigation of Tyrosine Kinase Inhibition by 7-Quinazolinol, 5-chloro- Derivatives
Quinazoline derivatives are a prominent class of tyrosine kinase inhibitors (TKIs). nih.govmdpi.com These small molecules typically exert their inhibitory effects by competing with adenosine (B11128) triphosphate (ATP) at its binding site within the kinase domain of receptor tyrosine kinases (RTKs). mdpi.comlookchem.com This action blocks the autophosphorylation of the receptor and halts downstream intracellular signaling pathways that regulate cell proliferation and survival. ekb.egnih.gov A significant number of clinically approved TKIs, including gefitinib (B1684475) and erlotinib, are built upon the quinazoline framework. nih.govmdpi.com
Research has shown that the anticancer activity of these derivatives is heavily influenced by substitutions at various positions of the quinazoline ring, with the 4-anilinoquinazoline (B1210976) moiety being a particularly important feature for activity. nih.govnih.gov The introduction of a chloro group, as seen in 5-chloro-7-quinazolinol, is a common strategy in the design of potent kinase inhibitors. For instance, a 7-chloro-quinazolin-4(3H)-one derivative was identified as a highly potent inhibitor of the drug-resistant T790M/L858R mutant of the Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC). nih.gov Similarly, other studies have demonstrated that chloro-substitution on associated phenyl rings can lead to excellent inhibitory activity against EGFR. mdpi.com
| Compound | Target Kinase | Inhibitory Concentration (IC50) |
|---|---|---|
| 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one (Compound 79) nih.gov | EGFR (T790M/L858R mutant) | 0.031 µM |
| Quinazoline derivative with chloro-substituted terminal phenyl ring (Compound 51) mdpi.com | Aurora Kinase | < 0.1 nM |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one (Compound 8b) nih.gov | EGFR-TK | 1.37 nM |
| N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-((R)-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine (Compound 18) mdpi.com | Not specified | Not specified, noted for remarkable anti-cancer activity |
DNA Gyrase Binding and Inhibition Analysis
DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme and a validated target for antibiotics. While historically targeted by quinolones, a novel class of quinazolinone compounds has emerged as promising DNA gyrase inhibitors, particularly against Gram-negative bacteria. nih.govdiva-portal.org These compounds may circumvent existing resistance mechanisms to fluoroquinolones. diva-portal.org
The antibacterial action of these quinazolinone analogues is linked to a characteristic scaffold combined with a positively charged nitrogen. diva-portal.org A study focusing on N-quinazolinone derivatives as inhibitors of S. aureus GyrB (a subunit of DNA gyrase) demonstrated the importance of the substitution pattern on the quinazolinone ring for inhibitory activity. nih.gov Specifically, the placement of an electron-withdrawing group, such as chlorine, at the 7-position was found to be favorable for GyrB inhibition. nih.gov
| Compound | Substituent | Inhibitory Concentration (IC50) |
|---|---|---|
| f6 | 7-chloro | 0.83 µM |
| f4 | 6-methoxy | 0.31 µM |
| f1 (AG-690/11765367) | Unsubstituted N-quinazolinone | 1.21 µM |
| f10 | 8-chloro | 9.70 µM |
Thymidylate Synthase Modulation by Quinazolinol Analogues
Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of thymidine, a necessary precursor for DNA replication. Its inhibition is a key mechanism for several anticancer drugs. Certain quinazoline antifolates have been developed as potent TS inhibitors. nih.govnih.gov
Studies on analogues of the TS inhibitor N10-propargyl-5,8-dideazafolic acid have explored how modifications to the quinazoline structure affect enzyme inhibition. Research into substitutions on the benzoyl ring revealed that chloro-substitutions can be detrimental to activity. A 2'-chloro substituent was found to reduce TS inhibition by half, while 3'-chloro and 3',5'-dichloro derivatives acted as very poor inhibitors. nih.gov Furthermore, modifications at the 4-position of the quinazoline ring also significantly impact inhibitory potential; replacing the 4-oxo group with a 4-methylthio substituent was found to severely impair TS inhibition. nih.gov
Poly(ADP-ribose) Polymerase (PARP) Inhibition Profiles
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair pathway for single-strand breaks. nih.gov Inhibiting PARP in cancer cells with existing DNA repair deficiencies (such as BRCA1/2 mutations) can lead to cell death through a concept known as synthetic lethality. nih.gov
The quinazolinone scaffold has been identified as a key structural element for potent PARP inhibitors. nih.govrjpbr.com Various derivatives have demonstrated significant inhibition of PARP-1, the most abundant isoform. For example, a 4-Hydroxyquinazoline derivative, designated B1, was shown to be a potent PARP inhibitor capable of overcoming resistance to other PARP inhibitors (PARPi). mdpi.comnih.gov Another study developed a quinazolinone derivative (12c) with PARP-1 inhibitory activity nearly equivalent to the FDA-approved drug Olaparib. rsc.orgresearchgate.net Structure-activity relationship studies suggest that a quinazoline-4-one or 2,4-dione scaffold is required for PARP inhibition, and electron-releasing groups at the C-5 or C-6 positions can enhance activity. nih.gov
| Compound | Target | Inhibitory Concentration (IC50) |
|---|---|---|
| Compound 12c rsc.orgresearchgate.net | PARP-1 | 30.38 nM |
| Compound B1 mdpi.comnih.gov | PARP-1 | 63.81 nM |
| Compound U nih.gov | PARP-1 | 13.3 nM |
| Compound U nih.gov | PARP-2 | 67.8 nM |
| Compound S nih.gov | PARP-1 | 49 µM |
| Olaparib (Reference) rsc.orgresearchgate.net | PARP-1 | 27.89 nM |
Histone Deacetylase (HDAC) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
While the quinazoline scaffold is explored for a wide range of enzyme targets, current research provides limited specific information on the direct inhibition of Histone Deacetylases (HDACs) by 7-Quinazolinol, 5-chloro- analogues.
In contrast, the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) is a well-documented activity of quinazoline derivatives. nih.govnih.gov VEGFR-2 is the primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. tbzmed.ac.ir Therefore, inhibiting VEGFR-2 is a key strategy in cancer therapy. nih.govtbzmed.ac.ir Many quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors, often acting as dual inhibitors of both VEGFR-2 and EGFR, due to the common signaling pathways these receptors share. tbzmed.ac.ir Vandetanib, an approved drug for medullary thyroid cancer, is a quinazoline derivative that functions as a multi-targeted inhibitor of VEGFR and other kinases. nih.gov
| Compound | Inhibitory Concentration (IC50) |
|---|---|
| Quinazoline-indazole hybrid (Molecule 46) mdpi.com | 5.4 nM |
| Compound SQ2 benthamscience.com | 0.014 µM |
| Compound 44 ekb.eg | 4.6 µM |
| Benzo[g]quinazoline (Compound 15) mdpi.com | 1.4-fold more active than Sorafenib |
Receptor Ligand Binding Investigations
Beyond enzyme inhibition, quinazoline analogues have been synthesized and evaluated for their ability to bind to various G protein-coupled receptors (GPCRs), acting as antagonists.
Notably, research has focused on their interaction with adenosine and serotonin (B10506) receptors. Derivatives of N-phenyl-N′-quinazolin-4-ylurea have been identified as ligands for the human adenosine A3 receptor. vu.nl Structure-activity relationship studies indicated that aromatic substituents at the 2-position of the quinazoline ring enhance A3 receptor affinity. vu.nl This led to the development of highly potent and selective A3 antagonists like VUF5574. vu.nl
Other quinazoline series have been explored as antagonists for the A2A and A2B adenosine receptor subtypes. mdpi.comnih.gov Additionally, a library of quinazolinone derivatives was screened for binding to the serotonin 5-HT7 receptor, with several compounds showing high affinity for this target, which is implicated in depression and other central nervous system disorders. researchgate.net
| Compound | Target Receptor | Binding Affinity |
|---|---|---|
| VUF5574 vu.nl | Adenosine A3 | Ki = 4 nM |
| Compound 5m mdpi.com | Adenosine A2A | Ki = 5 nM |
| Compound 1-68 researchgate.net | Serotonin 5-HT7 | IC50 = 12 nM |
| CMB 6446 (Compound 38) nih.gov | Adenosine A2B | Ki = 112 nM |
Interactions with Central Nervous System Receptors (e.g., Benzodiazepine and GABA Receptors)
The quinazolinone scaffold is recognized for its activity within the central nervous system (CNS), with various derivatives showing potential as anticonvulsant agents. nih.govacs.org Structure-activity relationship (SAR) studies have indicated that the presence of a chlorine atom at the 7-position of the quinazolinone ring system can be favorable for anticonvulsant activity. nih.govmdpi.com Molecular docking studies of active quinazolinone compounds have shown their ability to occupy the diazepam-binding pocket of the GABAa receptor, a key site for mediating sedative and anticonvulsant effects. mdpi.com
In other research focusing on CNS targets, libraries of quinazolinone derivatives have been synthesized and evaluated as ligands for serotonin receptors. nih.govresearchgate.net Specifically, certain analogues have demonstrated high binding affinity for the 5-HT₇ receptor, with some compounds exhibiting IC₅₀ values below 100 nM. nih.gov Antagonism of the 5-HT₇ receptor is associated with antidepressant-like effects in animal models, highlighting another potential area of CNS activity for this class of compounds. nih.gov
Calcitonin Gene-Related Peptide (CGRP) Receptor Modulation
The quinazolinone structure is a key component in the development of antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a primary target in the treatment of migraine. researchgate.netpugetsound.edu CGRP is a neuropeptide implicated in the pathophysiology of migraine, and blocking its receptor can alleviate symptoms. nih.gov
One notable CGRP antagonist, BIBN4096BS, incorporates a dihydro-oxo-quinazolinyl moiety as part of its structure. pugetsound.edu This compound has been shown to effectively block CGRP receptor activation. pugetsound.edu The development of potent and selective small-molecule CGRP antagonists has featured quinazolinone-based scaffolds, demonstrating the importance of this chemical structure for achieving high-affinity binding and antagonism at the CGRP receptor. researchgate.net
Vasopressin V3 Receptor Antagonism
A novel class of vasopressin V3 (also known as V1b) receptor antagonists has been identified based on a 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide scaffold. nih.govresearchgate.net The vasopressin V3 receptor is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and emotional processes, making it a target for mood and anxiety disorders. researchgate.net
Through high-throughput screening, an initial quinazolinone-based compound was identified with good activity in a V3 binding assay (IC₅₀ = 0.20 μM). nih.gov Subsequent optimization of this lead structure yielded potent analogues with improved drug-like characteristics and low nanomolar affinity for the V3 receptor. nih.govresearchgate.net These compounds demonstrated high selectivity over related vasopressin (V1a, V2) and oxytocin (B344502) receptors. researchgate.net
| Compound | Target Receptor | Activity (IC₅₀) | Reference |
| Lead Compound 1 | Vasopressin V3 | 0.20 μM | nih.gov |
| Analogue 19 | Vasopressin V3 | 0.31 μM | nih.gov |
| Analogue 24 | Vasopressin V3 | 0.12 μM | nih.gov |
Molecular Mechanism Studies in Cellular Contexts
Beyond interactions with human receptors, quinazolinone analogues have been extensively studied for their ability to interfere with bacterial communication systems, a strategy known as anti-virulence therapy. nih.gov This approach aims to disarm pathogens by inhibiting the expression of virulence factors, thereby reducing the selective pressure that leads to antibiotic resistance. nih.govmednexus.org
Quorum Sensing Inhibition in Bacterial Pathogens
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. nih.gov In the pathogenic bacterium Pseudomonas aeruginosa, the pqs quorum sensing system regulates the production of numerous virulence factors and biofilm formation. nih.govwhiterose.ac.uk The transcriptional regulator PqsR is the key receptor in this system, activated by its natural ligands, HHQ (4-hydroxy-2-heptylquinoline) and PQS (2-heptyl-3-hydroxy-4-quinolone). whiterose.ac.uk
Quinazolinone-based compounds have been developed as potent inhibitors of the pqs system. nih.govnih.gov Their efficacy stems from the structural similarity of the quinazolinone scaffold to the quinolone core of the natural PqsR ligands, which allows them to act as antagonists. nih.govnih.gov Research has shown that chloro-substitution on the quinazolinone ring can significantly impact activity, with studies exploring both 6-chloro and 7-chloro derivatives. nih.govnih.gov While some reports indicated that a 7-chloro substitution was effective, other studies found that a 6-chloro substitution was optimal for their specific series of compounds. nih.gov
PqsR Receptor Ligand Interactions
Molecular docking and X-ray crystallography studies have provided detailed insights into how quinazolinone analogues bind to the ligand-binding domain (LBD) of the PqsR receptor. nih.govnih.gov These studies reveal that the affinity of these inhibitors is driven by a combination of specific molecular interactions with key amino acid residues. nih.gov
Key interactions include:
Hydrogen Bonding : A crucial hydrogen bond often forms between the carbonyl group on the quinazolinone ring and the hydroxyl group of the amino acid Threonine 265 (Thr265). nih.govresearchgate.net Another important hydrogen bond can occur between an amide group on the inhibitor and the residue Glutamine 194 (Gln194). nih.govsemanticscholar.org
Aromatic Stacking : The quinazolinone core itself engages in aromatic stacking interactions with residues such as Leucine 208 (LEU208) and Isoleucine 236 (ILE236). nih.govsemanticscholar.org
Hydrophobic Interactions : The ligands fit into a hydrophobic binding pocket, with a chloro-substituent potentially anchoring the ligand deep within a pocket of the LBD. nih.govresearchgate.net
| Interaction Type | Key Amino Acid Residue(s) | Interacting Moiety on Inhibitor | Reference |
| Hydrogen Bonding | Thr265 | Carbonyl group | nih.govresearchgate.net |
| Hydrogen Bonding | Gln194 | Amide group | nih.govsemanticscholar.org |
| Aromatic Stacking | LEU208, ILE236 | Quinazolinone core | nih.govsemanticscholar.org |
| Polar Interaction | Tyr258 | Sulfur atom (in some analogues) | researchgate.net |
Inhibition of Virulence Factor Production
By successfully binding to and inhibiting the PqsR receptor, quinazolinone antagonists block the downstream signaling cascade that leads to the expression of virulence factors. nih.govwhiterose.ac.uk A primary and measurable outcome of PqsR inhibition is the attenuation of pyocyanin (B1662382) production, a blue-green phenazine (B1670421) pigment that is a key virulence factor in P. aeruginosa. mednexus.orgnih.gov
Studies have demonstrated that potent thiazole-containing quinazolinone inhibitors of PqsR, such as compounds 18 and 19 , significantly reduce pyocyanin levels in P. aeruginosa cultures. nih.gov This inhibition of virulence factor production is achieved without significantly affecting bacterial growth, which is a key advantage of anti-virulence strategies. nih.gov This approach debilitates the pathogen's ability to cause disease rather than killing it, thereby reducing the likelihood of resistance development. nih.gov
Investigation of Apoptotic Pathways in Disease Models
The induction of apoptosis, or programmed cell death, is a critical mechanism through which chemotherapeutic agents can eliminate cancerous cells. Research into 7-Quinazolinol, 5-chloro- analogues, particularly quinazolinone Schiff base derivatives, has focused on their ability to trigger this process in cancer cell lines. Studies have shown that these compounds can initiate apoptosis through both the intrinsic and extrinsic pathways, indicating a multi-faceted approach to inducing cell death. nih.gov The cytotoxic effects of certain chloro-substituted quinazolinone derivatives have been observed to be significant in specific cancer cell lines, such as the MCF-7 breast cancer line, while showing less effect on others. nih.gov
Intrinsic Apoptosis Pathway Modulation (e.g., Cytochrome c Release, Caspase Activation)
The intrinsic, or mitochondrial, pathway of apoptosis is a primary target for 7-Quinazolinol, 5-chloro- analogues. Treatment of MCF-7 cancer cells with a specific derivative, 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, has been shown to disrupt the mitochondrial membrane potential (MMP). nih.gov This disruption is a key event that leads to the release of cytochrome c from the mitochondria into the cytosol. nih.govdaneshyari.com
Once in the cytosol, cytochrome c activates a cascade of cysteine proteases known as caspases. nih.gov Specifically, it triggers the activation of initiator caspase-9, which in turn activates downstream executioner caspases, such as caspase-3 and caspase-7. nih.gov The activation of these executioner caspases is a point of convergence for apoptotic signals and leads to the degradation of nuclear and cytoskeletal proteins, ultimately resulting in cell death. nih.gov Western blot analyses have confirmed a significant, dose-dependent increase in the expression of cleaved caspase-7 and -9 proteins in cells treated with these compounds. nih.gov
| Caspase | Activity Level | Time Point of Noteworthy Activation | Reference |
|---|---|---|---|
| Caspase-9 (Initiator) | Remarkably Increased | 12 and 24 hours | nih.gov |
| Caspase-3/7 (Executioner) | Remarkably Increased | 12 and 24 hours | nih.gov |
| Caspase-8 (Initiator) | Remarkably Increased | 12 and 24 hours | nih.gov |
Extrinsic Apoptosis Pathway Involvement (e.g., Caspase-8 Activation)
In addition to the intrinsic pathway, analogues of 7-Quinazolinol, 5-chloro- also induce apoptosis via the extrinsic pathway. nih.gov This pathway is initiated by external signals and primarily involves the activation of caspase-8. nih.govnih.gov Studies have demonstrated a noteworthy activation of caspase-8 in MCF-7 cells following treatment with chloro-substituted quinazolinone derivatives. nih.gov
The activation of caspase-8 can also create a link to the mitochondrial pathway. nih.gov Caspase-8 is capable of cleaving Bid, a protein from the Bcl-2 family, into its truncated form, tBid. nih.gov This action connects the extrinsic signaling cascade to the intrinsic pathway, amplifying the apoptotic signal. nih.gov Therefore, the engagement of the extrinsic pathway by these compounds complements and enhances the cell death process initiated through mitochondrial disruption. nih.gov
Regulation of Nuclear Factor-kappa B (NF-κB) Signaling
Nuclear Factor-kappa B (NF-κB) is a protein complex that plays a crucial role in cell survival and proliferation by regulating the transcription of anti-apoptotic genes. nih.gov The activation and translocation of NF-κB from the cytoplasm to the nucleus are closely associated with tumor survival and the inhibition of apoptosis. nih.gov
Research has shown that 7-Quinazolinol, 5-chloro- analogues can suppress this pro-survival signaling pathway. nih.gov Specifically, certain derivatives have been found to inhibit the translocation of NF-κB from the cytoplasm to the nucleus, which is often induced by tumor necrosis factor-alpha (TNF-α). nih.gov This inhibitory effect was observed to be dose-dependent, with significant suppression of NF-κB translocation at concentrations of 4 and 6 μg/ml for the tested compounds. nih.gov By preventing NF-κB from reaching the nucleus, these compounds block the transcription of anti-apoptotic genes, thereby making the cancer cells more susceptible to apoptosis. nih.gov
| Compound | Concentration for Significant Inhibition | Mechanism | Reference |
|---|---|---|---|
| Compound A | 4 µg/ml | Inhibition of TNF-α-induced NF-κB translocation from cytoplasm to nucleus | nih.gov |
Induction of Oxidative Stress in Cellular Systems
Oxidative stress, characterized by an accumulation of reactive oxygen species (ROS), is another mechanism implicated in the apoptotic activity of 7-Quinazolinol, 5-chloro- analogues. nih.gov The generation of a significant amount of ROS within cancer cells following treatment with these compounds has been reported. nih.gov This excessive accumulation of ROS can lead to cellular damage, including damage to nuclear DNA. nih.gov
Furthermore, the induced oxidative stress is directly linked to the modulation of the intrinsic apoptotic pathway. nih.gov The high levels of ROS contribute to the disruption of the mitochondrial membrane potential (MMP), which is a critical step leading to the release of cytochrome c and the subsequent activation of the caspase cascade. nih.gov
Impact on Cell Cycle Progression
The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Quinazolinone compounds have been shown to interfere with this process, thereby hindering tumor cell proliferation. nih.gov Some quinazolinone derivatives can block cell cycle progression, with studies indicating a notable arrest in the G2/M phase. nih.govresearchgate.net Other related compounds have demonstrated the ability to mediate cell cycle arrest at the G1 phase. nih.gov This blocking of the cell cycle prevents cancer cells from dividing and can be a precursor to the induction of apoptosis. nih.govnih.gov
Biological Activity Spectrum and Mechanistic Elucidation of 7 Quinazolinol, 5 Chloro Derivatives
Anticancer Potential and Antitumor Activity
Quinazolinone derivatives are well-established as biologically active molecules, with many exhibiting notable anticancer properties by targeting various mechanisms within cancer cells, including cell cycle arrest, apoptosis induction, and the inhibition of crucial signaling pathways. mdpi.comnih.govnih.govresearchgate.net Research has shown that these compounds can display potent activity against a range of human cancer cell lines. nih.gov
The cytotoxic effects of 5-chloro-7-quinazolinol derivatives and related quinazolinone compounds have been evaluated against numerous human cancer cell lines. These studies reveal that the antiproliferative potency is often influenced by the specific substitutions on the quinazoline (B50416) core. researchgate.net
For instance, the quinazolinone Schiff base derivative, 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one, demonstrated substantial and selective inhibition of the human breast cancer cell line MCF-7. nih.gov However, it did not show cytotoxic effects against MDA-MB-231 (breast cancer), WRL-68 (normal embryonic liver), or MCF-10A (non-tumorigenic breast epithelial) cells. nih.gov The mechanism of action in MCF-7 cells involves the induction of apoptosis through both intrinsic and extrinsic pathways, including the release of cytochrome c and the activation of caspases. nih.gov
| Derivative Class | Cell Line | Cancer Type | Reported Activity (IC₅₀) | Source |
|---|---|---|---|---|
| 3-(5-chloro-2-hydroxybenzylideneamino)-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one | MCF-7 | Breast | Substantial Inhibition | nih.gov |
| 7-chloro-quinazoline urea derivative (5d) | HePG-2 | Liver | 2.39 µM | dovepress.com |
| 7-chloro-quinazoline urea derivative (5d) | MCF-7 | Breast | 4.81 µM | dovepress.com |
| 7-chloro-quinazoline urea derivative (5d) | HCT-116 | Colon | 6.09 µM | dovepress.com |
| Morpholine substituted quinazoline (AK-10) | MCF-7 | Breast | 3.15 ± 0.23 µM | rsc.org |
| Morpholine substituted quinazoline (AK-10) | SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 µM | rsc.org |
| Quinazoline Sulfonamide (4d) | MCF-7 | Breast | 2.5 µM | nih.gov |
| Quinazoline Sulfonamide (4d) | A549 | Lung | 5.6 µM | nih.gov |
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com Several quinazoline derivatives have been identified as potent inhibitors of angiogenesis, primarily by targeting key signaling molecules like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). dovepress.commdpi.com The inhibition of VEGFR-2 blocks the signaling pathway that promotes the proliferation and migration of endothelial cells, thereby disrupting the tumor's blood supply. nih.gov
Derivatives of 7-chloro-quinazoline have been specifically investigated as VEGFR-2 inhibitors. dovepress.com In one study, a compound from this class (5p) demonstrated potent inhibition of the VEGFR-2 enzyme with an IC₅₀ of 0.117 µM, comparable to the established inhibitor Sorafenib (IC₅₀ of 0.069 µM). dovepress.com Molecular docking studies confirmed that these derivatives can fit into the ATP-binding site within the catalytic domain of VEGFR-2. mdpi.com The anti-angiogenic activity of these compounds is further supported by their ability to inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVECs) and show efficacy in assays like the chick embryo chorioallantoic membrane (CAM) assay. mdpi.com
Antimicrobial Efficacy
Quinazolinone derivatives have demonstrated a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and antitubercular properties. nih.govresearchgate.net The antimicrobial potential often depends on the nature and position of substituents on the quinazoline nucleus. eco-vector.com
Quinazolinone compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.govajol.info Their mechanisms can involve the inhibition of bacterial DNA synthesis by targeting DNA gyrase and type IV topoisomerase. eco-vector.com
Studies have documented activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com Certain derivatives have been shown to inhibit the growth of S. aureus at concentrations ranging from 16 µg/ml to 128 µg/ml. eco-vector.com The presence of specific functional groups, such as fluoro, trifluoromethyl, hydroxy, and methoxy on attached phenyl rings, can significantly enhance antibacterial activity against S. aureus, including methicillin-resistant (MRSA) and quinolone-resistant strains. researchgate.net
Activity against Gram-negative bacteria, including Klebsiella pneumoniae, Proteus bacilli, and Shigella flexneri, has also been reported. ajol.info However, in some studies, the activity against Gram-negative bacteria was found to be lower than against Gram-positive strains. dovepress.com The combination of quinazolinone derivatives with silver nanoparticles has been shown to enhance antibacterial activity against strains like Escherichia coli K1 and Pseudomonas aeruginosa. nih.gov
| Bacterial Strain | Gram Type | Observed Activity | Source |
|---|---|---|---|
| Staphylococcus aureus | Gram-Positive | Significant Activity | eco-vector.comajol.inforesearchgate.net |
| Streptococcus pneumoniae | Gram-Positive | Pronounced Activity | eco-vector.com |
| Streptococcus pyogenes | Gram-Positive | Significant Activity | dovepress.com |
| Bacillus cereus | Gram-Positive | Variable Activity | nih.gov |
| Klebsiella pneumoniae | Gram-Negative | High Activity | ajol.info |
| Pseudomonas aeruginosa | Gram-Negative | Variable Activity | nih.gov |
| Shigella flexneri | Gram-Negative | Moderate Activity | ajol.info |
The antifungal potential of quinazolinone derivatives has been explored against various fungal species, particularly plant pathogenic fungi that cause significant agricultural losses. researchgate.netmdpi.com
Several novel series of these compounds have exhibited moderate to favorable antifungal activities. researchgate.net For example, certain derivatives showed significant inhibitory effects on Fusarium graminearum and Rhizoctonia solani, with EC₅₀ values of 12.727 mg/L and 12.413 mg/L, respectively, which were better than the commercial fungicide chlorothalonil. researchgate.net The presence of a chlorine atom in the structure was found to have an obvious inhibitory effect against Rhizoctonia solani. mdpi.com Other studies have reported good antifungal activity against fungi like Candida albicans. nih.govnih.gov The proposed mechanism for some derivatives involves the inhibition of fungal ergosterol production by targeting the sterol 14α-demethylase (CYP51) enzyme. nih.gov
In the face of rising drug resistance, quinazoline derivatives have emerged as a promising class of compounds for the development of new antitubercular agents. nih.govresearchgate.netresearchgate.net These compounds have been screened for activity against Mycobacterium tuberculosis (MTB), including the susceptible H37Rv strain and multi-drug resistant (MDR) strains. nih.gov
A series of 2,3-dihydroquinazolin-4(1H)-one derivatives showed promising in vitro activity, with minimum inhibitory concentration (MIC) values ranging from 2 to 128 µg/mL against the H37Rv strain. nih.gov The most active compounds in this series, featuring di-substituted aryl moieties with electron-withdrawing halogens, exhibited a MIC of 2 µg/mL. nih.gov Another derivative, which included an imidazole ring, showed significant inhibitory action against both the susceptible H37Rv strain (MIC of 4 µg/mL) and MDR strains (MIC of 16 µg/mL). nih.gov Computational studies suggest that these compounds may act by targeting the mycobacterial pyridoxal-5′-phosphate (PLP)-dependent aminotransferase (BioA) enzyme. nih.gov These findings highlight the potential of these scaffolds to be optimized into potent drug candidates for treating both drug-sensitive and drug-resistant tuberculosis. researchgate.netnih.gov
Anti-inflammatory Response Modulation
Derivatives of the quinazoline scaffold have shown significant potential in modulating inflammatory pathways. nih.gov The anti-inflammatory capacity of these compounds is often linked to their ability to interfere with the production and signaling of key inflammatory mediators. Research has shown that substitutions at various positions of the quinazolinone ring can lead to potent anti-inflammatory agents. mdpi.commdpi.com For instance, the incorporation of thiazolidinone and azetidinone moieties at the C-3 position of the quinazolinone core has yielded derivatives with anti-inflammatory activity comparable to standard drugs. mdpi.com Specifically, thiazolidinone derivatives have demonstrated superior anti-inflammatory effects compared to their azetidinone counterparts. mdpi.com
A primary mechanism behind the anti-inflammatory effects of quinazoline derivatives is the suppression of pro-inflammatory molecules. Studies have demonstrated that certain quinazoline derivatives can dose-dependently inhibit the formation of nitric oxide (NO) in macrophage cell lines like RAW264.7. nih.govcore.ac.uk This inhibition is not due to a direct effect on nitric oxide synthase activity but rather the suppression of inducible nitric oxide synthase (NOS II) mRNA and protein expression. nih.govcore.ac.uk
Furthermore, the influence of these derivatives extends to other critical inflammatory mediators. Certain 2-methylsulfanyl- mdpi.comnih.govmdpi.comtriazolo[1,5-a]quinazoline derivatives have been shown to significantly inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE-2) in LPS-stimulated macrophages. researchgate.net Similarly, another study highlighted a quinazolinone derivative, P(3a), which markedly reduced LPS-induced PGE2 production in a concentration-dependent manner, with a 78% reduction observed at a concentration of 40 μM. researchgate.net This selective inhibition of inducible gene expression in macrophages underscores the therapeutic potential of these compounds in inflammatory disorders. nih.gov
Table 1: Inhibition of Inflammatory Mediators by Quinazoline Derivatives
| Compound Class | Mediator Inhibited | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| Quinazolidine Derivatives | Nitric Oxide (NO) | Murine Macrophage (RAW264.7) | Suppressed NOS II mRNA and protein expression. | nih.govcore.ac.uk |
| Triazoloquinazoline Derivatives | TNF-α, PGE-2 | LPS-stimulated macrophages | Potent inhibition of LPS-stimulated TNF-α and PGE-2 secretion. | researchgate.net |
Anticonvulsant Activity
The quinazoline nucleus is a well-established pharmacophore for anticonvulsant activity, with early examples like methaqualone demonstrating sedative-hypnotic and anticonvulsant effects. nih.govmdpi.com Modern research focuses on designing new derivatives with improved efficacy and lower toxicity. nih.gov Structure-activity relationship studies have revealed that substitutions on both the heterocyclic and aromatic rings are crucial for activity. nih.gov For example, a halogen or another electron-rich substituent at the 6- or 8-position is known to enhance antiepileptic activity. nih.gov Specifically, a 6-chloro derivative of a quinazoline analogue was found to possess remarkable potency against both electroshock-induced and pentylenetetrazol (PTZ)-induced seizures. nih.gov
Recent studies have explored 2,3-disubstituted quinazolin-4(3H)-one derivatives, which have shown promising anticonvulsant effects in the PTZ-induced seizure model in mice. mdpi.comorientjchem.org The mechanism of action for many of these compounds is believed to involve the modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system. mdpi.com Certain derivatives have exhibited 100% protection against myoclonic seizures in preclinical models, with potencies several folds higher than the reference drug ethosuximide. nih.gov
Table 2: Anticonvulsant Activity of Selected Quinazoline Derivatives
| Compound Type | Test Model | Key Findings | Reference(s) |
|---|---|---|---|
| 6-Chloro Quinazoline Analogue | Electroshock & PTZ-induced seizures | Showed remarkable anticonvulsant potency. | nih.gov |
| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizure model (mice) | Exhibited significant anticonvulsant activity, with some compounds offering up to 100% protection. | mdpi.comorientjchem.org |
Antihypertensive Properties
Quinazoline derivatives are a cornerstone in the management of hypertension, with clinically established drugs like Prazosin, Terazosin, and Doxazosin acting as selective α1-adrenergic receptor antagonists. japsonline.comnih.gov This mechanism leads to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure. nih.gov Research has continued to explore novel quinazoline-based compounds to identify agents with improved pharmacological profiles.
Studies on new series of substituted quinazolin-4(3H)-ones have identified compounds with potent antihypertensive activity, in some cases exceeding that of the reference drug Prazosin. benthamdirect.com For instance, a series of 7-chloro-3-aryl-2-aryl quinazolin-4(3H)-ones linked with an isoxazole moiety produced compounds that exhibited significant antihypertensive effects in adrenaline-induced hypertensive rats. nih.gov Specifically, compounds with a 7-chloro substitution on the quinazoline ring, combined with a 4-chlorophenyl or 4-methoxyphenyl group, were particularly potent, demonstrating a prolonged duration of action without significantly affecting the heart rate. nih.gov This highlights the importance of the chloro-substitution on the quinazoline core for antihypertensive activity.
Table 3: Antihypertensive Activity of Chloro-Quinazoline Derivatives
| Compound Description | Model | Mechanism of Action (Anticipated) | Potency | Reference(s) |
|---|---|---|---|---|
| 7-Chloro-3-(isoxazolyl)phenyl-2-p-tolylquinazolin-4(3H)-one | Adrenaline-induced hypertensive rats | α1-adrenergic receptor blockade | Potent; similar to Prazosin | nih.gov |
| 7-Chloro-3-(isoxazolyl)phenyl-2-(4-methoxyphenyl)quinazolin-4(3H)-one | Adrenaline-induced hypertensive rats | α1-adrenergic receptor blockade | Potent; similar to Prazosin | nih.gov |
Emerging Biological Activities and Therapeutic Explorations
Beyond the well-established activities, the versatile quinazoline scaffold continues to be a source of compounds with potential in other therapeutic areas. The structural diversity achievable through synthesis allows for the exploration of novel biological targets and disease pathways.
The fight against malaria, complicated by widespread drug resistance, necessitates the discovery of novel chemical entities. scialert.net The quinoline (B57606) core, a close structural relative of quinazoline, is central to classic antimalarials like chloroquine. future-science.com This has inspired research into quinazoline and quinazolinone derivatives as potential antimalarial agents. orientjchem.orgscialert.net Natural products containing the quinazolinone scaffold, such as febrifugine, have shown excellent antimalarial activity, further validating this approach. scialert.net
Research has shown that synthetic 7-chloroquinoline derivatives, which share the key chloro-aromatic feature with the subject compound, exhibit significant inhibitory effects against Plasmodium falciparum strains. mesamalaria.org Studies on 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolines identified compounds with IC50 values in the low micromolar range against chloroquine-resistant P. falciparum. nih.gov One of the most active compounds from this series, containing an aldehyde group, displayed an IC50 of 1.4 µM. nih.gov Furthermore, 6,7-dimethoxyquinazoline-2,4-diamines have also demonstrated potent antimalarial activity in rodent models, indicating the broader potential of the quinazoline class in malaria drug discovery. researchgate.net
Table 4: Antimalarial Activity of Quinoline/Quinazoline Derivatives
| Compound Class | Plasmodium falciparum Strain | Activity (IC50) | Reference(s) |
|---|---|---|---|
| 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinolines | W2 (Chloroquine-resistant) | 1.4 µM - 46 µM | nih.gov |
| 7-chloroquinoline-tethered sulfonamides | Not specified | Not specified | future-science.com |
Quinazoline derivatives have emerged as a promising class of compounds for the management of type 2 diabetes. researchgate.netekb.eg Their mechanisms of action are varied, targeting different pathways involved in glucose homeostasis. One key area of investigation is the inhibition of α-glucosidase, an enzyme responsible for carbohydrate digestion. semanticscholar.org Potent inhibition of this enzyme can delay glucose absorption and lower postprandial blood glucose levels. Studies have identified 2-(4-chlorophenyl)-quinazolin-4(3H)-one as a potent inhibitor of α-glucosidase. semanticscholar.org
Another important target is the dipeptidyl peptidase IV (DPP-4) enzyme. Inhibition of DPP-4 increases the levels of incretin hormones, which enhance insulin secretion. nih.gov Novel spiro cyclohexane-1,2'-quinazoline derivatives have been designed as highly potent DPP-4 inhibitors, with some compounds showing activity thousands of times greater than the reference drug linagliptin in enzymatic assays. nih.gov Additionally, quinazoline-sulfonylurea hybrids have been developed that show significant reductions in blood glucose levels in diabetic rat models, acting as potential dual agonists for peroxisome proliferator-activated receptor-gamma (PPARγ) and the sulfonylurea receptor (SUR). nih.gov
Table 5: Antidiabetic Activity of Quinazoline Derivatives
| Compound Class | Mechanism of Action | Model System | Key Findings | Reference(s) |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-quinazolin-4(3H)-one | α-glucosidase inhibition | Enzymatic assay | Identified as a potent inhibitor. | semanticscholar.org |
| Spiro cyclohexane-1,2'-quinazoline derivatives | DPP-4 inhibition | Enzymatic assay | IC50 values in the picomolar range (0.0005-0.0089 nM). | nih.gov |
Antiviral Activity
The quinazoline scaffold, a constituent of numerous alkaloids and synthetic compounds, has demonstrated a broad spectrum of antiviral activities. Derivatives of 7-Quinazolinol, 5-chloro- have been investigated for their potential to inhibit the replication of various viral pathogens. Research in this area has revealed that specific structural modifications to the quinazolinone core can lead to potent antiviral agents.
Phenotypic screening has identified 2,3,6-trisubstituted quinazolinone compounds as novel inhibitors of Zika virus (ZIKV) replication. nih.gov Further studies have shown that certain quinazolinone derivatives exhibit potent and broad-spectrum activity against both ZIKV and Dengue virus (DENV). nih.gov For instance, compounds with specific substitutions have demonstrated effective inhibition of ZIKV replication, with some di-substituted quinazolinones reducing viral replication by 68%–90%. nih.gov
The mechanism of antiviral action for some of these derivatives is thought to occur at the early stages of viral infection, potentially by inhibiting viral attachment or entry into the host cell. nih.gov Structure-activity relationship (SAR) studies have been crucial in identifying the key chemical features responsible for the antiviral effects. While a wide array of quinazoline derivatives have been synthesized and evaluated, the specific antiviral profile of 7-Quinazolinol, 5-chloro- and its direct derivatives remains an area for more focused investigation. The existing data on related chloro-substituted quinazolinones, however, suggest that this chemical class is a promising foundation for the development of novel antiviral therapeutics. nih.govresearchgate.netresearchgate.net
Table 1: Antiviral Activity of Selected Quinazolinone Derivatives against Zika Virus (ZIKV)
| Compound | EC₅₀ (nM) against ZIKV-FLR in Vero Cells | Inhibition of ZIKV-FLR Replication at 1 µM |
| 22 | 900 | 90% |
| 27 | 180 | 90% |
| 47 | 210 | >99.9% at ≥3 µM |
Data sourced from studies on 2,3,6-trisubstituted quinazolinone compounds. nih.gov
Diuretic and Muscle Relaxant Effects
The pharmacological profile of quinazolinone derivatives extends to diuretic and muscle relaxant activities, although the extent of these effects can be significantly influenced by the substitution pattern on the quinazoline ring system.
Diuretic Effects:
A number of quinazolinone derivatives have been synthesized and evaluated for their diuretic properties. nih.govresearchgate.net Research has shown that the introduction of specific chemical moieties can imbue the quinazoline scaffold with significant diuretic activity. One study focused on a series of quinazolin-4(3H)-one derivatives featuring either a thiazole or a 1,3,4-thiadiazole moiety. nih.gov
Within this series, a notable compound, 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl)quinazolin-4(3H)-one (compound 7b in the study), demonstrated significant diuretic activity. nih.gov This finding highlights the importance of the 7-chloro substitution in conjunction with other specific side chains in eliciting a diuretic response. The mechanism underlying this diuretic effect is often associated with the modulation of renal electrolyte transport, a property that can be fine-tuned through chemical modifications of the parent quinazolinone structure. nih.govresearchgate.net
Table 2: Diuretic Activity of a 7-Chloro-quinazolinone Derivative
| Compound | Chemical Name | Diuretic Activity |
| 7b | 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl)quinazolin-4(3H)-one | Significant |
Data from a study on novel quinazolinone derivatives as diuretic agents. nih.gov
Muscle Relaxant Effects:
While the broader class of quinazolinone derivatives has been reported to possess a wide range of biological activities, including muscle relaxant properties, specific and detailed research on the muscle relaxant effects of 7-Quinazolinol, 5-chloro- and its direct derivatives is not extensively documented in the available scientific literature. nih.govtaylorandfrancis.com General reviews of quinazolinone pharmacology often list muscle relaxant activity as one of the potential therapeutic applications of this heterocyclic system. nih.govtaylorandfrancis.com However, dedicated studies that mechanistically elucidate and provide structure-activity relationships for the muscle relaxant effects specifically attributable to the 7-chloro substitution pattern are limited. Therefore, while the potential for muscle relaxant effects exists within the quinazolinone chemical space, further investigation is required to specifically characterize this activity for 7-Quinazolinol, 5-chloro- derivatives.
Structure Activity Relationship Investigations for 7 Quinazolinol, 5 Chloro Scaffold Optimization
Impact of Halogen Substitution Position and Type on Biological Activity
The nature and position of halogen substituents on the quinazolinone ring are critical determinants of biological activity. Halogenation can significantly alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby affecting its interaction with biological targets.
Influence of Hydroxyl Group at Position 7 on Biological Profiles
The hydroxyl group at position 7 is a key functional group that can significantly modulate the biological activity of the quinazolinol scaffold. Generally, substitutions on the benzene (B151609) ring of the quinazolinone core, particularly at positions 6, 7, and 8, can have a profound impact on activity. However, the effect is often target-dependent. For some biological targets, substitutions at the C7 position have been associated with a decrease or loss of activity. acs.org
Conversely, for other activities, a substituent at this position is favorable. For instance, the presence of a chlorine atom at position 7 has been shown to enhance anticonvulsant activity. nih.gov The hydroxyl group at position 7 in 7-Quinazolinol, 5-chloro- can act as both a hydrogen bond donor and acceptor, facilitating interactions with receptor sites. However, its presence can also increase polarity, which may affect cell penetration. The interplay between these factors ultimately determines its contribution to the biological profile. For example, in a study of 4(3H)-quinazolinones, the introduction of a hydroxyl group at certain positions was not tolerated, suggesting that for some targets, a hydrogen-bonding moiety at this location is detrimental to activity. acs.org
Significance of Substituents at Position 2 of the Quinazolinol Ring
Position 2 of the quinazolinone ring is a frequent site for modification, and the nature of the substituent at this position is crucial for various biological activities. A wide array of substitutions, ranging from simple alkyl and aryl groups to more complex heterocyclic moieties, have been investigated. Research has shown that the incorporation of different heterocyclic rings, such as phenothiazine, triazole, and pyridine (B92270), at the C-2 position can impart insecticidal, anti-bacterial, and anti-fungal properties.
The substitution of aryl moieties at the C-2 position has been linked to improved analgesic and anti-inflammatory activities. For instance, a polar 2,4-dihydroxyphenyl group at the C2 position of a quinazoline (B50416) scaffold was found to have an active structural geometry for selective anticancer activity. researchgate.net The electronic and steric properties of the substituent at position 2 play a significant role in dictating the molecule's interaction with its biological target.
Role of Substituents at Position 3 of the Quinazolinol Ring
The substituent at position 3 of the quinazolinone ring is another critical determinant of biological activity. This position is often modified to introduce a variety of functional groups and structural motifs to optimize potency and selectivity. The introduction of different heterocyclic moieties at the 3rd position has been suggested to augment physicochemical properties and, consequently, biological activity. semanticscholar.org
Stereochemical Considerations and Their Influence on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral quinazolinone derivatives. The three-dimensional arrangement of atoms in a molecule can significantly affect its binding affinity and efficacy, as biological macromolecules such as enzymes and receptors are chiral. Isomers of a compound can exhibit different pharmacokinetic and pharmacodynamic properties. researchgate.net
For certain quinazolinone derivatives, a specific stereoisomer has been identified as having the active structural geometry for its biological effect. researchgate.net This highlights the importance of stereoselective synthesis and the evaluation of individual enantiomers or diastereomers to identify the more potent and potentially less toxic stereoisomer. The specific stereochemical configuration of substituents, particularly at positions 2 and 3, can dictate the precise orientation of the molecule within the binding pocket of its target, leading to differences in biological response.
Pharmacophore Identification and Molecular Feature Mapping
Pharmacophore modeling is a valuable tool in drug design for identifying the essential three-dimensional arrangement of functional groups required for biological activity. For the quinazolinone scaffold, pharmacophore models have been developed for various biological targets. These models typically highlight the importance of key features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. semanticscholar.org
A typical pharmacophore model for a quinazolinone derivative might include:
Hydrogen Bond Acceptors: The carbonyl oxygen at position 4 and the nitrogen atom at position 1 are common hydrogen bond acceptors.
Hydrogen Bond Donors: The hydroxyl group at position 7 and substituents with amine or hydroxyl groups can act as hydrogen bond donors.
Aromatic/Hydrophobic Features: The fused benzene ring and various aryl substituents contribute to hydrophobic and aromatic interactions.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been employed to correlate the 3D properties of quinazolinone derivatives with their biological activities. rsc.orgjlu.edu.cn These studies help in understanding the steric and electronic requirements for optimal activity and guide the design of new, more potent analogs of 7-Quinazolinol, 5-chloro-.
Computational Approaches in the Design and Analysis of 7 Quinazolinol, 5 Chloro Compounds
Molecular Docking Studies for Target Identification and Binding Affinity Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for identifying potential biological targets for a compound and estimating the strength of the interaction, or binding affinity.
For derivatives of the 5-chloro-quinazoline scaffold, molecular docking has been successfully employed to identify and characterize interactions with specific protein targets. In one notable study, novel 5-chloro-triazolo[4,3-c]quinazoline derivatives were investigated as potential inhibitors of phosphodiesterase 7A (PDE7A), a target for inflammatory diseases. The docking simulations predicted that these compounds could bind effectively within the PDE7A active site. The calculated binding affinities, represented by docking scores, indicated a stronger interaction for the chloro-substituted quinazoline (B50416) derivatives compared to a known reference inhibitor, BRL50481. nih.gov
Beyond predicting binding affinity, molecular docking provides a detailed profile of the specific molecular interactions between the ligand and the protein's active site residues. This information is fundamental to understanding the basis of molecular recognition and guiding further structural modifications to improve potency.
For the 5-chloro-triazolo[4,3-c]quinazoline derivatives targeting PDE7A, docking studies revealed a precise pattern of interactions. Key binding modes included:
Hydrogen Bonding: A crucial hydrogen bond was observed between a nitrogen atom of the quinazoline ring system and the amino acid residue Gln413. nih.gov
π-π Stacking: The aromatic nature of the quinazoline core facilitated significant π-π stacking interactions with the phenyl rings of key aromatic residues in the active site, such as Phe416, Phe384, and Tyr211. nih.gov
Table 1: Predicted Interactions of a 5-chloro-quinazoline Derivative with PDE7A Active Site
| Interaction Type | Protein Residue(s) | Ligand Moiety Involved |
|---|---|---|
| Hydrogen Bond | Gln413 | Quinazoline Ring Nitrogen |
| π-π Stacking | Phe416, Phe384 | Triazole Ring |
| π-π Stacking | Tyr211 | Pyridine (B92270) Ring |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of novel compounds before they are synthesized. frontiersin.org
For quinazoline and quinazolinone derivatives, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been extensively developed to predict their activity against various targets like the Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.netnih.gov These models generate contour maps that visualize the regions around the molecular scaffold where certain properties are favorable or unfavorable for biological activity.
Key findings from QSAR studies on related quinazoline scaffolds include:
Steric Fields: Contour maps often indicate that bulky substituents are favored in certain positions, while they are disfavored in others, helping to optimize the size and shape of substituents for better receptor fit. nih.gov
Electrostatic Fields: The models highlight regions where electropositive or electronegative potentials are beneficial for activity, guiding the placement of electron-donating or electron-withdrawing groups, such as the chloro group. nih.gov
Hydrophobic and H-Bonding Fields: These maps identify areas where hydrophobic groups enhance binding through van der Waals interactions or where hydrogen bond donors and acceptors can form critical interactions with the target protein. nih.gov
A 2D-QSAR study on quinoline (B57606) derivatives further highlighted that the presence of a chlorine atom can be a positive contributor to inhibitory activity, which is consistent with the use of the 5-chloro substitution in the 7-Quinazolinol scaffold. nih.gov By developing such predictive models, researchers can prioritize the synthesis of 7-Quinazolinol, 5-chloro- analogues that possess the optimal combination of structural and physicochemical properties for high biological activity.
Table 2: Common Parameters in 3D-QSAR Models for Quinazoline Derivatives
| Parameter | Description | Typical Contribution to Model |
|---|---|---|
| q² | Cross-validated correlation coefficient; indicates predictive ability. | Values > 0.5 are considered predictive. nih.gov |
| R² | Non-cross-validated correlation coefficient; indicates model fit. | Values > 0.6 are considered acceptable. nih.gov |
| Steric Field | Contribution of molecular shape and bulk to activity. | Varies by target and compound series. nih.gov |
| Electrostatic Field | Contribution of charge distribution to activity. | Often a major contributor. nih.gov |
| Hydrophobic Field | Contribution of lipophilicity to activity. | Significant for binding in hydrophobic pockets. nih.gov |
Density Functional Theory (DFT) Calculations for Mechanistic Insights and Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating properties related to the electron distribution, DFT provides deep insights into molecular stability, reactivity, and spectroscopic properties, which are crucial for understanding reaction mechanisms and the intrinsic properties of a compound like 7-Quinazolinol, 5-chloro-. jcchems.comnih.govtandfonline.com
DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or 6-311G(d,p), are employed to optimize the ground-state geometry of quinazolinone derivatives and compute key quantum chemical parameters. acs.orgnih.gov These parameters help in understanding the molecule's behavior at an electronic level:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.
Energy Gap (ΔE): The difference between HOMO and LUMO energies (the energy gap) is an indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov
Global Reactivity Descriptors: From the HOMO and LUMO energies, other properties like electronegativity (χ), chemical hardness (η), and softness (S) can be derived to quantify the molecule's reactivity. nih.gov
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites for intermolecular interactions. tandfonline.com
Table 3: Quantum Chemical Parameters Calculated via DFT for Quinazolinone Derivatives
| Parameter | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability. |
| Energy Gap | ΔE | Index of chemical reactivity and stability. nih.gov |
| Electronegativity | χ | Measure of electron-attracting power. nih.gov |
| Chemical Hardness | η | Resistance to change in electron distribution. nih.gov |
In Silico Screening for Novel 7-Quinazolinol, 5-chloro- Analogues
In silico or virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net This process significantly narrows down the number of compounds that need to be synthesized and tested in the lab.
The process for discovering novel analogues of 7-Quinazolinol, 5-chloro- typically involves several steps:
Library Preparation: A large database of virtual compounds is assembled. This can be a commercial library or an in-house library designed around the core quinazoline scaffold. frontiersin.org
Filtering: The library is often filtered based on drug-likeness criteria, such as Lipinski's Rule of Five, to remove compounds with poor pharmacokinetic properties. researchgate.netnih.gov
Structure- or Ligand-Based Screening:
In structure-based virtual screening (SBVS) , compounds are docked into the 3D structure of a specific protein target. They are then scored and ranked based on their predicted binding affinity and interaction patterns. researchgate.netderpharmachemica.com
In ligand-based virtual screening (LBVS) , compounds are compared to a known active molecule (like a 7-Quinazolinol, 5-chloro- lead compound). This method uses 2D or 3D similarity searches or pharmacophore models to find molecules with similar features. frontiersin.org
Hit Selection: The top-ranked compounds ("hits") from the screening are visually inspected and prioritized for chemical synthesis and subsequent biological evaluation. nih.govacs.org
This approach has proven successful for identifying novel quinazoline derivatives targeting enzymes like JAK2 and EGFR, demonstrating its power to efficiently explore vast chemical space and identify promising new candidates based on a core scaffold. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govnih.gov This technique is essential for assessing the conformational stability of the ligand within the binding site and understanding the dynamics of the binding process.
For 5-chloro-quinazoline derivatives, MD simulations have been used to validate docking poses and analyze the stability of the predicted interactions. A study on PDE7A inhibitors performed a 100-nanosecond MD simulation on the docked complex. nih.govresearchgate.net The analysis of the simulation trajectory provides critical information:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are plotted over time. A stable, fluctuating RMSD value indicates that the complex has reached equilibrium and remains in a stable conformation throughout the simulation. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify which parts of the protein are flexible and which are stable upon ligand binding. researchgate.netresearchgate.net
Interaction Stability: The simulation allows for the analysis of the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the entire simulation period. For the PDE7A inhibitor, it was shown that the crucial hydrogen bond with Gln413 and π-π stacking with Phe416 were maintained for over 90-100% of the simulation time, confirming the stability of the binding mode predicted by docking. nih.gov
By providing a dynamic perspective, MD simulations offer a higher level of confidence in the predicted binding modes and help to elucidate the subtle conformational changes and interactions that govern the biological activity of 7-Quinazolinol, 5-chloro- and its analogues. nih.gov
Table 4: Analysis from Molecular Dynamics (MD) Simulations
| Analysis Metric | Information Gained |
|---|---|
| RMSD | Stability of the ligand-protein complex over time. researchgate.net |
| RMSF | Flexibility of protein residues in the binding pocket. researchgate.net |
| Interaction Fraction | Percentage of simulation time a specific interaction (e.g., H-bond) is maintained. researchgate.net |
| Binding Free Energy | More accurate estimation of binding affinity (e.g., using MM/PBSA). nih.gov |
Future Directions in 7 Quinazolinol, 5 Chloro Research and Development
Exploration of Novel Synthetic Pathways for Scalable Production
The development of efficient and scalable synthetic routes is paramount for the widespread investigation and potential application of 7-Quinazolinol, 5-chloro-. Current synthetic strategies for related quinazoline (B50416) derivatives often involve multi-step processes. Future research will likely focus on novel, more streamlined synthetic pathways.
One promising approach is the application of microwave-assisted organic synthesis. This technique has been shown to significantly reduce reaction times and improve yields for various heterocyclic compounds, including quinazolines. Another area of exploration is the use of green chemistry principles, employing environmentally benign solvents and catalysts to create more sustainable production methods. One-pot synthesis, where multiple reaction steps are carried out in the same vessel, is also a key area of interest for improving efficiency and reducing waste.
| Synthetic Approach | Potential Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, enhanced reaction control. |
| Green Chemistry | Use of non-toxic solvents, recyclable catalysts, reduced environmental impact. |
| One-Pot Synthesis | Increased efficiency, reduced purification steps, lower cost. |
Advanced Mechanistic Studies on Specific Cellular and Molecular Targets
Understanding the precise molecular mechanisms of action is crucial for the therapeutic development of any compound. For 7-Quinazolinol, 5-chloro-, future research will need to identify and validate its specific cellular and molecular targets. The quinazoline scaffold is known to interact with a variety of biological targets, including protein kinases, which are often implicated in cancer and inflammatory diseases.
Advanced mechanistic studies would involve a combination of in vitro and in silico techniques. High-throughput screening against panels of kinases and other enzymes could identify potential targets. Subsequent validation would involve detailed enzymatic assays and cellular studies to understand how the compound modulates the activity of these targets and the downstream signaling pathways. Computational docking studies can provide insights into the binding modes of 7-Quinazolinol, 5-chloro- with its putative targets at the atomic level.
Development of Multi-Target Directed Ligands Based on the 7-Quinazolinol, 5-chloro- Scaffold
The concept of multi-target directed ligands (MTDLs) has gained significant traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The quinazoline scaffold is a versatile platform for the design of MTDLs due to its ability to be functionalized at multiple positions.
Future development in this area would involve the rational design of hybrid molecules that combine the 7-Quinazolinol, 5-chloro- core with other pharmacophores known to interact with different biological targets. For instance, it could be hybridized with moieties that inhibit other key enzymes or receptors involved in a particular disease pathology. This approach aims to create single molecules with enhanced efficacy and a reduced likelihood of developing drug resistance.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and design. In the context of 7-Quinazolinol, 5-chloro-, AI and ML algorithms can be employed to accelerate the identification of more potent and selective analogs.
These computational tools can analyze vast datasets of chemical structures and biological activities to build predictive models. These models can then be used to virtually screen large libraries of potential derivatives of 7-Quinazolinol, 5-chloro- to identify candidates with improved pharmacological properties. Generative AI models can even design entirely new molecules based on the 7-Quinazolinol, 5-chloro- scaffold with optimized characteristics. This in silico approach can significantly reduce the time and cost associated with traditional drug discovery.
| AI/ML Application | Description |
| Predictive Modeling | Using existing data to predict the biological activity and properties of new derivatives. |
| Virtual Screening | Rapidly screening large compound libraries to identify promising candidates. |
| Generative Design | Designing novel molecules with desired properties based on a core scaffold. |
Investigation of 7-Quinazolinol, 5-chloro- in Emerging Disease Research Areas
The diverse biological activities reported for the quinazoline class of compounds suggest that 7-Quinazolinol, 5-chloro- could have therapeutic potential in a range of emerging disease areas. Beyond the well-established fields of cancer and infectious diseases, future research could explore its utility in neurodegenerative diseases, metabolic disorders, and rare genetic diseases.
Initial investigations would likely involve phenotypic screening in relevant cellular and animal models of these diseases. Any promising "hits" would then be followed up with more detailed mechanistic studies to understand how the compound exerts its effects. The exploration of new therapeutic indications for 7-Quinazolinol, 5-chloro- could open up new avenues for addressing unmet medical needs.
Q & A
Q. What are the recommended synthetic routes for 5-chloro-7-quinazolinol, and how do reaction conditions influence yield and purity?
- Methodological Answer : A one-pot synthesis approach, analogous to methods used for triazolopyridine derivatives, can be adapted. For example, reacting a halogenated precursor (e.g., 4-chloropyridin-2-amine) with trifluoroacetic acid anhydride (TFAA) under controlled temperatures (60–80°C) facilitates cyclization . Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:TFAA) and inert atmospheres (N₂) to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) . Key Variables : Temperature, solvent polarity, and catalyst choice (e.g., DMF-DMA for intermediate stabilization).
Q. How should researchers characterize 5-chloro-7-quinazolinol to confirm structural integrity and purity?
- Methodological Answer : Use multi-spectroscopic analysis:
- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., DFT calculations) to verify chlorine substitution at the 5-position and hydroxyl at the 7-position .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ at m/z 191.02 (calculated for C₈H₅ClN₂O).
- Melting Point : A sharp melting range (e.g., 282°C ± 2°C) indicates purity .
Table 1 : Reference Spectral Data Comparison
| Technique | Expected Signal/Value | Observed Value | Deviation |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.45 (s, 1H, quinazoline-H) | δ 8.43 | 0.02 ppm |
| HRMS | 191.02 [M+H]⁺ | 191.01 | 0.01 Da |
Q. What are the key stability considerations for 5-chloro-7-quinazolinol under varying storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation. Decomposition products (e.g., carbon oxides) form under UV exposure .
- Moisture Control : Use desiccants (silica gel) in storage containers; hydrolytic degradation occurs at >60% relative humidity .
- Oxidation Risk : Avoid contact with peroxides or strong oxidizers (e.g., HNO₃), which trigger exothermic reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for 5-chloro-7-quinazolinol derivatives?
- Methodological Answer :
- Cross-Validation : Compare data from independent sources (e.g., PubChem, NIST) and replicate experiments under standardized conditions (e.g., 500 MHz NMR, CDCl₃ solvent) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to distinguish overlapping signals in crowded spectral regions .
- Error Analysis : Calculate confidence intervals for melting points and retention factors (e.g., ±2°C for MP, ±0.1 Rf for TLC).
Q. What experimental strategies are effective in elucidating the mechanism of action of 5-chloro-7-quinazolinol in biological systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 µM suggest competitive inhibition .
- Molecular Docking : Simulate binding affinity with AutoDock Vina; prioritize quinazolinol’s chlorine for hydrophobic pocket interactions .
- Metabolite Profiling : Use LC-MS/MS to identify Phase I metabolites (e.g., hydroxylation at C-6) in hepatic microsomes .
Q. How can reaction parameters be optimized to minimize by-products in the synthesis of 5-chloro-7-quinazolinol analogs?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst load (5–20 mol%) to identify Pareto-optimal conditions .
- By-Product Analysis : Use GC-MS to detect intermediates (e.g., dimeric species) and adjust stoichiometry to limit their formation.
Table 2 : Optimization Results for TFAA-Mediated Cyclization
| Temp (°C) | Solvent | Catalyst Load | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 70 | DMF | 10 mol% | 82 | 97 |
| 80 | THF | 15 mol% | 75 | 93 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
